![molecular formula C9H12N2O B063232 1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone CAS No. 165117-99-7](/img/structure/B63232.png)
1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system.
Preparation Methods
The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves several key steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, forming N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired pyrrolo[1,2-a]pyrazine derivatives . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Pyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Cyclization: Intramolecular cyclization reactions are crucial in forming the fused ring structure.
Common reagents used in these reactions include ammonium acetate, cesium carbonate, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in organic synthesis and drug discovery.
Industry: Pyrrolo[1,2-a]pyrazine derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrazine derivatives varies depending on their specific biological activity. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may exert antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes . The exact molecular targets and pathways involved can vary widely among different derivatives.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives can be compared to other nitrogen-containing heterocycles such as imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine. While these compounds share some structural similarities, pyrrolo[1,2-a]pyrazine derivatives often exhibit unique biological activities, such as selective kinase inhibition and potent antimicrobial properties . Similar compounds include:
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
These comparisons highlight the distinct chemical and biological properties of pyrrolo[1,2-a]pyrazine derivatives, making them valuable in various research and industrial applications.
Properties
CAS No. |
165117-99-7 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11-6-5-10-4-2-3-9(10)7-11/h2-4H,5-7H2,1H3 |
InChI Key |
CUPRXFMPBWKIGT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
Canonical SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
Synonyms |
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
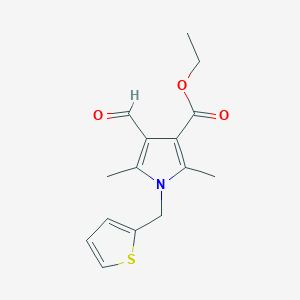
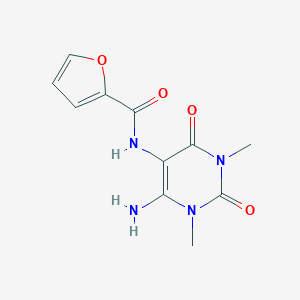
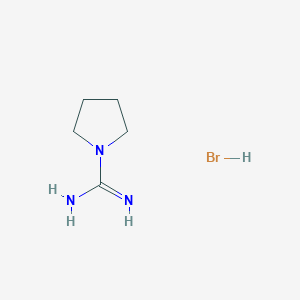
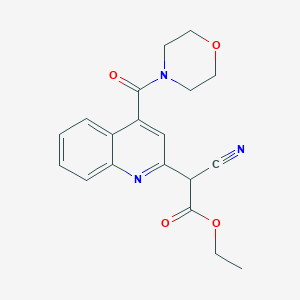

![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)

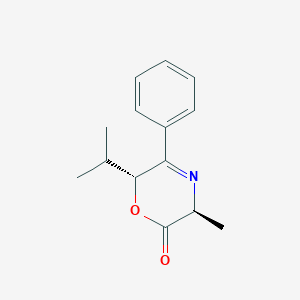
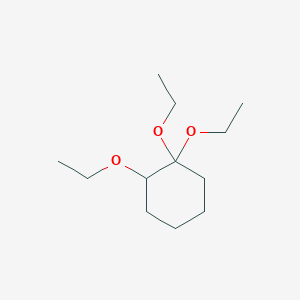

![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
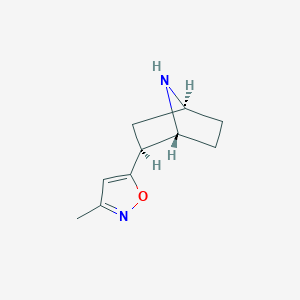
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
